molecular formula C9H12O3 B2467485 6-Oxospiro[2.5]octane-1-carboxylic acid CAS No. 1782521-95-2

6-Oxospiro[2.5]octane-1-carboxylic acid

Cat. No.: B2467485
CAS No.: 1782521-95-2
M. Wt: 168.192
InChI Key: XWPWZXQXQJZMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the ketone and carboxylic acid functionalities. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation and carboxylation steps are employed to introduce the ketone and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

6-Oxospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxospiro[2.5]octane-1-carboxylic acid depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can provide unique binding properties, enhancing its interaction with these targets. The ketone and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar in structure but with an oxygen atom in the spirocyclic ring.

    6-Azaspiro[2.5]octane-1-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring.

    6-Thiaspiro[2.5]octane-1-carboxylic acid: Contains a sulfur atom in the spirocyclic ring.

Uniqueness

6-Oxospiro[2.5]octane-1-carboxylic acid is unique due to its specific combination of a spirocyclic structure with ketone and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-oxospiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWZXQXQJZMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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